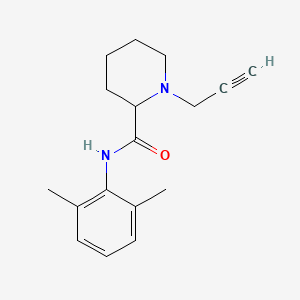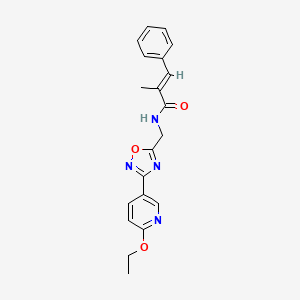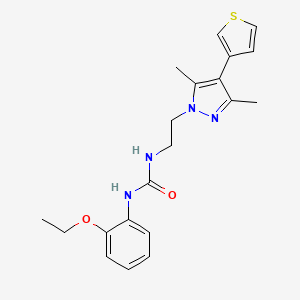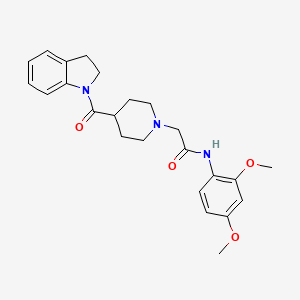
N-(2,4-dimethoxyphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Piperidine Alkaloids in Medicinal Chemistry
Piperidine alkaloids, which share structural motifs with the query compound, are known for their wide range of pharmacological activities. The piperidine moiety is a common feature in many therapeutic agents, suggesting that compounds containing this functional group could have significant biological activity. For instance, piperidine alkaloids extracted from plants in the Pinus genus have been investigated for their medicinal importance, including analgesic, antimicrobial, and antiviral properties (Singh et al., 2021). This indicates that compounds with a piperidine ring could be explored for similar bioactivities.
Acetamide Derivatives and Biological Effects
Acetamide derivatives are another critical component of the query compound. These molecules have been studied for various biological effects, including toxicological and pharmacological properties. For example, Kennedy (2001) reviewed the biological consequences of exposure to different acetamide and formamide derivatives, highlighting their commercial importance and varied biological responses (Kennedy, 2001). This suggests that the acetamide part of the compound could contribute to its bioactivity, warranting further research into its specific effects.
Potential Applications in Drug Research
Given the compound's structure, incorporating piperidine and acetamide groups, its applications in drug research could be vast. The synthesis and evaluation of ligands for D2-like receptors have shown that arylalkyl substituents improve the potency and selectivity of binding affinity at these receptors, a principle that could potentially apply to the query compound (Sikazwe et al., 2009). This highlights the compound's potential role in developing new therapeutic agents targeting the central nervous system or other receptor-mediated processes.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected by this compound, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound could have a range of potential effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-30-19-7-8-20(22(15-19)31-2)25-23(28)16-26-12-9-18(10-13-26)24(29)27-14-11-17-5-3-4-6-21(17)27/h3-8,15,18H,9-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLVRQPEANPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)
![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)
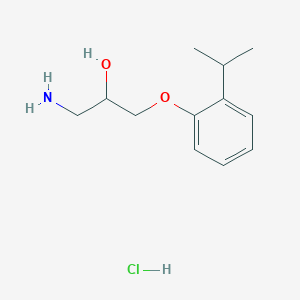
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)


![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)

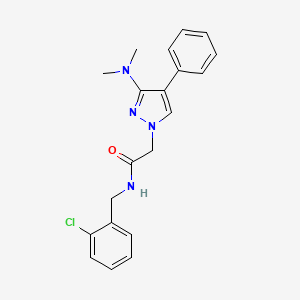
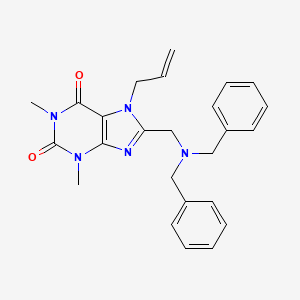
![N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
